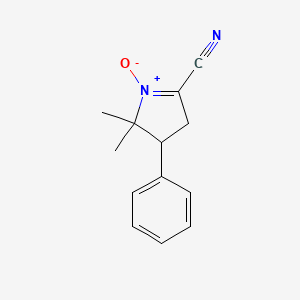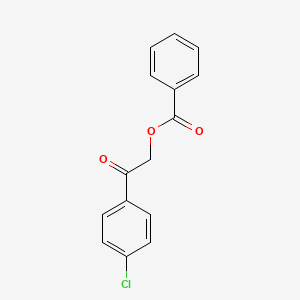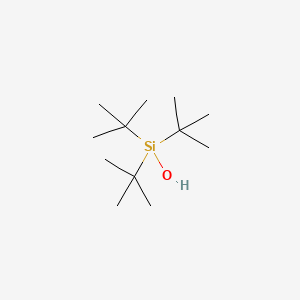
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate is an ester compound characterized by its unique structure, which includes a formyl group and a hydroxycyclopentyl ring. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate typically involves esterification reactions. One common method is the reaction of 7-(2-formyl-5-hydroxycyclopentyl)heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: 7-(2-carboxy-5-hydroxycyclopentyl)heptanoic acid.
Reduction: Ethyl 7-(2-hydroxymethyl-5-hydroxycyclopentyl)heptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The hydroxycyclopentyl ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 7-(2-formyl-5-methoxycyclopentyl)heptanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 7-(2-formyl-5-hydroxycyclohexyl)heptanoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
Ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate is unique due to the presence of both a formyl group and a hydroxycyclopentyl ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
57403-01-7 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
ethyl 7-(2-formyl-5-hydroxycyclopentyl)heptanoate |
InChI |
InChI=1S/C15H26O4/c1-2-19-15(18)8-6-4-3-5-7-13-12(11-16)9-10-14(13)17/h11-14,17H,2-10H2,1H3 |
Clé InChI |
TXOXZXKVKGPBRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCC1C(CCC1O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)





![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)





